molecular formula C12H23NO4 B1236675 2-Methylbutyroylcarnitine CAS No. 31023-25-3

2-Methylbutyroylcarnitine

Cat. No. B1236675
CAS RN: 31023-25-3
M. Wt: 245.32 g/mol
InChI Key: IHCPDBBYTYJYIL-UHFFFAOYSA-N
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Description

2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . It belongs to the class of organic compounds known as acyl carnitines, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond .


Synthesis Analysis

Acylcarnitines, including 2-Methylbutyroylcarnitine, are derived from the breakdown of amino and fatty acids . The acetyl group is transferred from acetyl-CoA to carnitine, resulting in CoA and acylcarnitines . This process facilitates the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via ß-oxidation .


Molecular Structure Analysis

The molecular formula of 2-Methylbutyroylcarnitine is C12H23NO4 . Its InChI is InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 .


Physical And Chemical Properties Analysis

The average mass of 2-Methylbutyroylcarnitine is 245.315 Da and its monoisotopic mass is 245.162704 Da .

Scientific Research Applications

Metabolic Studies and Disorders

2-Methylbutyroylcarnitine has been identified in metabolic studies, particularly in the context of 2-methylacetoacetyl-CoA thiolase deficiency. This condition is marked by excessive excretion of various acylcarnitines, including 2-methylbutyroylcarnitine. These studies emphasize the role of acylcarnitines in diagnosing and understanding metabolic disorders (Fontaine et al., 1996).

Cancer Research

In the realm of cancer research, 2-methylbutyroylcarnitine has been associated with a decreased risk of various cancers, including lung, ovarian, and breast cancer. This finding from a Mendelian randomization study suggests a possible protective role of this metabolite in cancer development and its potential use as a biomarker (Feng et al., 2022).

Animal Nutrition and Digestive Health

Research in animal nutrition has explored the effects of 2-methylbutyrate (a related compound) on rumen fermentation, enzyme activities, and feed digestibility in steers. These studies provide insights into the role of such metabolites in improving digestive efficiency and overall health in livestock (Wang et al., 2012).

Metabolic Variants and Isoleucine Catabolism

2-Methylbutyroylcarnitine also plays a role in isoleucine catabolism. Studies on 2-methylbutyryl-CoA dehydrogenase deficiency, which involves alterations in isoleucine metabolism, have shed light on the broader implications of such metabolic variants. This research contributes to our understanding of amino acid metabolism and its clinical relevance (Sass et al., 2008).

Nutritional Supplements and Metabolic Health

The supplementation of 2-methylbutyrate in animals, such as dairy calves, has been shown to impact growth performance and rumen development. This illustrates the potential of such compounds in enhancing animal growth and health (Liu et al., 2016).

properties

IUPAC Name

3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPDBBYTYJYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423789
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylbutyroylcarnitine

CAS RN

31023-25-3
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
VS Farook, L Reddivari, G Chittoor, S Puppala… - Pediatric …, 2015 - Wiley Online Library
… Of the examined metabolite-CMT trait pairs, all metabolites except for 2-methylbutyroylcarnitine were nominally associated with two or more CMTs, some exhibiting significance even …
Number of citations: 31 onlinelibrary.wiley.com
Y Feng, R Wang, C Li, X Cai, Z Huo, Z Liu… - Translational Lung …, 2022 - ncbi.nlm.nih.gov
… 2-methylbutyroylcarnitine … , 2-methylbutyroylcarnitine showed a low to moderate protective effect associated with different cancers. In previous research, serum 2-methylbutyroylcarnitine …
Number of citations: 5 www.ncbi.nlm.nih.gov
H Obayashi, N Kobayashi, Y Nezu… - The Journal of …, 2017 - jstage.jst.go.jp
… , plasma 2HG, 2-methylbutyroylcarnitine, uracil, and hexanoylcarnitine levels were also increased at the same point in time. However, 2-methylbutyroylcarnitine in the CERtreated group …
Number of citations: 3 www.jstage.jst.go.jp
C Rombouts, L Van Meulebroek… - Molecular Nutrition & …, 2021 - Wiley Online Library
… 2-Methylbutyroylcarnitine and butyrylcarnitine could not be detected in the human in vitro colon digests (hccd and hbcd) and animal colon/fecal content, as opposed to the HT29 cell line …
Number of citations: 6 onlinelibrary.wiley.com
Z Yu, M Cheng, S Luo, J Wei, T Song… - Molecular Nutrition & …, 2023 - Wiley Online Library
… [60] Methionine can be converted to l-carnitine and 2-methylbutyroylcarnitine by carnitine metabolism.[61] Both Lcarnitine and 2-methylbutyroylcarnitine act as fatty acid carriers to …
Number of citations: 3 onlinelibrary.wiley.com
M Zhao, L Zhao, X Xiong, Y He, W Huang, Z Liu, L Ji… - Gastroenterology, 2020 - Elsevier
Background & Aims Nonalcoholic fatty liver disease is characterized by excessive hepatic accumulation of triglycerides. We aimed to identify metabolites that differ in plasma of patients …
Number of citations: 89 www.sciencedirect.com
HU Zacharias, J Hertel, H Johar, M Pietzner… - Molecular …, 2021 - nature.com
… , cis-4-decenoyl carnitine, octanoylcarnitine, 2-methylbutyroylcarnitine, and 2-tetradecenoyl … other depressive symptoms decanoylcarnitine, 2-methylbutyroylcarnitine, isobutyrylcarnitine…
Number of citations: 21 www.nature.com
T Fall, S Salihovic, S Brandmaier, C Nowak, A Ganna… - Diabetologia, 2016 - Springer
… -leucine, 2-methylbutyroylcarnitine, l-tyrosine and deoxycholic acid) were part of the panel tested in the KORA cohort. The association of 2-methylbutyroylcarnitine and tyrosine with …
Number of citations: 85 link.springer.com
G Neglia, A Cotticelli, A Vassetti, R Matera… - Scientific Reports, 2023 - nature.com
… In this study 2-methylbutyroylcarnitine resulted in general more abundant in animals of DD Group except for the second sampling (July). Servillo et al. detected this molecule in cow and …
Number of citations: 1 www.nature.com
Y Wang, J Chen, J Tang, J Xiao, Y Zheng, L Tang… - Scientific Reports, 2021 - nature.com
… Based on our analysis, we identified that pantothenate, 2-methylbutyroylcarnitine, tyramine, and creatinine were significantly increased in the HTH3d group, but decreased upon …
Number of citations: 2 www.nature.com

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